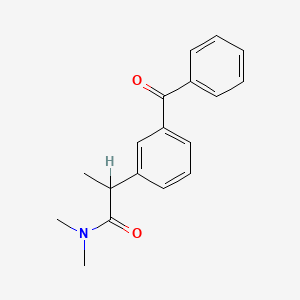
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is a chemical compound that belongs to the class of benzoylphenyl derivatives It is structurally related to ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide typically involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system. The reaction is carried out in the presence of neutral, open-chain non-cyclic ligands at a temperature range of -10 to +50 degrees Celsius . The mixture is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) under mild conditions (ambient temperature, 1 hour) can be employed . This method allows for the safe and efficient production of the compound on a larger scale.
化学反应分析
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoylphenyl ketones or carboxylic acids.
Reduction: Formation of benzoylphenyl alcohols.
Substitution: Formation of various substituted benzoylphenyl derivatives.
科学研究应用
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
作用机制
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylpropionamide is believed to be similar to that of ketoprofen. It likely involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins via the arachidonic acid pathway . This inhibition results in decreased levels of prostaglandins, which mediate pain, fever, and inflammation .
相似化合物的比较
Similar Compounds
Ketoprofen: A well-known NSAID with similar structural features and mechanism of action.
2-(3-Benzoylphenyl)propanoic acid: Another derivative with anti-inflammatory properties.
2-(3-Benzoylphenyl)propanohydroxamic acid: A compound with dual mechanisms of action, including anti-inflammatory and anticancer activities.
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylpropionamide stands out due to its unique structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance in research.
属性
CAS 编号 |
59512-21-9 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
2-(3-benzoylphenyl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C18H19NO2/c1-13(18(21)19(2)3)15-10-7-11-16(12-15)17(20)14-8-5-4-6-9-14/h4-13H,1-3H3 |
InChI 键 |
ICEJJANOGABWPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
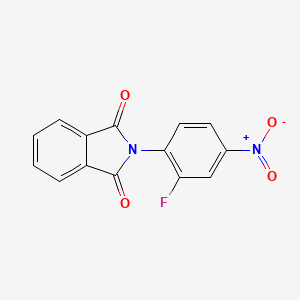
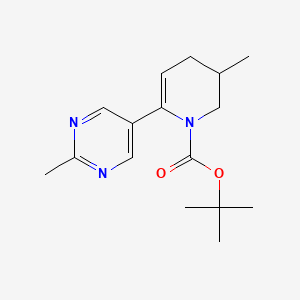
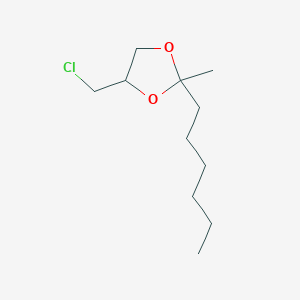

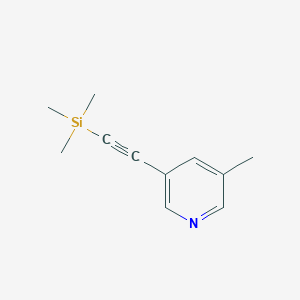
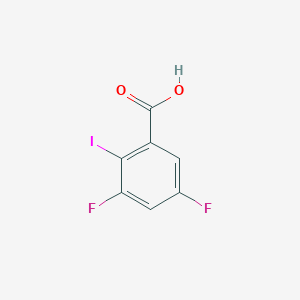
![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
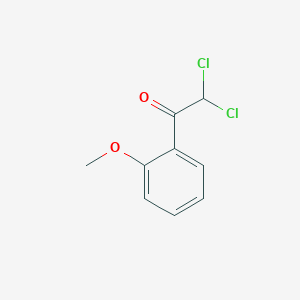
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid](/img/structure/B13939765.png)
![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
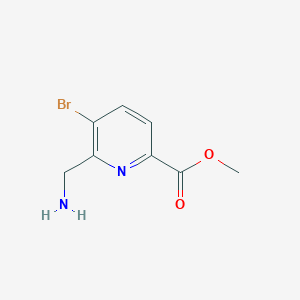
![3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939786.png)
